An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the structural and electronic characteristics that govern its behavior in various environments, offering both reported data and established methodologies for its empirical determination. Key areas covered include its synthesis, solubility profile, acidity constant (pKa), tautomeric nature, and spectroscopic signature. Where experimental data for the title compound is not publicly available, this guide presents robust protocols and data from closely related analogs to provide a predictive framework for researchers. All methodologies are presented with a focus on reproducibility and self-validation, ensuring scientific integrity.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of sulfur and nitrogen atoms within the five-membered ring imparts unique electronic characteristics, enabling diverse interactions with biological targets. 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, a derivative of this important heterocyclic family, presents a compelling profile for further investigation in drug discovery programs. Its physicochemical properties are paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and chemical modification.
Molecular Structure and Tautomerism
2-Acetylamino-5-mercapto-1,3,4-thiadiazole possesses a core 1,3,4-thiadiazole ring substituted with an acetylamino group at the 2-position and a mercapto group at the 5-position. A critical aspect of its structure is the existence of thione-thiol tautomerism, a common feature for mercapto-substituted heterocyclic compounds.
Caption: Thione-thiol tautomerism of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole.
While both forms may exist in equilibrium, studies on related 2-mercapto-1,3,4-thiadiazole derivatives suggest that the thione tautomer is generally the more stable and predominant form in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the C=S double bond within the ring system. For the purpose of this guide, the compound will be referred to by its common name, 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, while acknowledging the likely predominance of the thione form.
Synthesis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
The synthesis of the title compound is typically achieved through the acetylation of its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole.[2][3]
Synthesis of the Precursor: 2-Amino-5-mercapto-1,3,4-thiadiazole
The precursor can be synthesized from the cyclization of N,N'-bis(thiocarbamyl)hydrazine.[2]
Acetylation to Yield the Final Product
A common and effective method for the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole involves the use of acetic acid in the presence of polyphosphoric acid.[3]
Experimental Protocol:
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Charge a glass reaction vessel equipped with a mechanical stirrer and a thermometer with polyphosphoric acid and acetic acid.
-
Heat the mixture to 100°C with continuous stirring.
-
Gradually add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.
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Increase the reaction temperature to 120°C and continue stirring for one hour.
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After the reaction is complete, cool the mixture to 60°C.
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Pour the cooled reaction mixture over ice to precipitate the product.
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Filter the precipitate and air-dry to obtain 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[3]
Caption: Synthetic workflow for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole is presented below.
| Property | Value/Observation | Source |
| Molecular Formula | C4H5N3OS2 | - |
| Molecular Weight | 175.23 g/mol | - |
| Appearance | White to Pale Yellow Solid | [4] |
| Melting Point | 208-210 °C (decomposes) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |
| Predicted pKa | 5.31 ± 0.40 | [4] |
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. As indicated, 2-Acetylamino-5-mercapto-1,3,4-thiadiazole exhibits limited solubility in common organic solvents.
Recommended Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Acidity Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems. The predicted pKa of approximately 5.31 suggests that the thiol/thione group is weakly acidic.[4]
Recommended Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Maintain a constant temperature and ionic strength.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (in its predominant thione form) include:
-
N-H stretch: Around 3100-3300 cm⁻¹ (from the amide and thiadiazole ring)
-
C=O stretch (Amide I): Around 1650-1680 cm⁻¹
-
N-H bend (Amide II): Around 1520-1570 cm⁻¹
-
C=N stretch: Around 1600 cm⁻¹
-
C=S stretch (Thione): Around 1050-1250 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around 2.0-2.5 ppm), a broad singlet for the amide N-H proton (which may be exchangeable with D₂O), and a signal for the N-H proton of the thiadiazole ring (in the thione form). The chemical shifts will be dependent on the solvent used.
-
¹³C NMR: Expected signals would include those for the acetyl methyl carbon, the amide carbonyl carbon, and the two distinct carbons of the thiadiazole ring.
Crystal Structure
To date, a publicly available single-crystal X-ray diffraction structure for 2-Acetylamino-5-mercapto-1,3,4-thiadiazole has not been reported. However, the crystal structures of related 1,3,4-thiadiazole derivatives have been determined, providing valuable insights into the expected bond lengths, bond angles, and potential intermolecular interactions (such as hydrogen bonding) that would be present in the solid state of the title compound.[5]
General Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, determining the atomic positions, and the structural model is refined to obtain precise bond lengths, angles, and other crystallographic parameters.
Conclusion and Future Perspectives
2-Acetylamino-5-mercapto-1,3,4-thiadiazole is a molecule with significant potential in the field of medicinal chemistry. This guide has summarized its key physicochemical properties, providing both available data and robust methodologies for their determination. While some experimental data, particularly regarding solubility, pKa, and crystal structure, remain to be fully elucidated, the information and protocols presented herein offer a solid foundation for researchers. Further experimental investigation into these properties is highly encouraged to build a more complete understanding of this promising compound and to facilitate its rational design and development as a potential therapeutic agent.
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